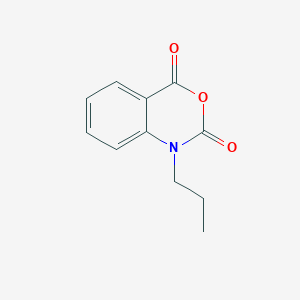

N-propylisatoic anhydride

Description

2-(N-Phthalimide)ethyl acrylate (PEMA) is a specialized acrylate derivative synthesized through the reaction of N-(2-hydroxyethyl)phthalimide (NHEP) with methacrylic acid in the presence of dicyclohexylcarbodiimide (DCCI) . This monomer is a crystalline solid with a melting point of 75–77°C and exhibits good solubility in organic solvents such as dimethylformamide (DMF), chloroform, and acetone, but poor solubility in alkanes like hexane .

Structural characterization via IR and ¹H NMR spectroscopy confirms key functional groups:

- IR: Peaks at 1770 cm⁻¹ (ester carbonyl), 1720 cm⁻¹ (phthalimide carbonyl), and 1640 cm⁻¹ (C=C stretching) .

- ¹H NMR: Aromatic protons (7.74–7.95 ppm), vinyl protons (5.53–6.02 ppm), and methylene groups (4.01–4.41 ppm) .

PEMA is primarily utilized in copolymerization reactions with vinyl monomers like methyl acrylate (MA), ethyl acrylate (EA), butyl acrylate (BA), and styrene (ST) to produce polymers with tailored mechanical and biological properties .

Properties

IUPAC Name |

1-propyl-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-7-12-9-6-4-3-5-8(9)10(13)15-11(12)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMJXZRDZQXNSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398059 | |

| Record name | N-propylisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57384-38-0 | |

| Record name | N-propylisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-propylisatoic anhydride can be synthesized through several methods. One common approach involves the cyclization of anthranilic acids using phosgene, triphosgene, or ethyl chloroformate as the carbonyl source . Due to the high toxicity of phosgene and its analogs, alternative methods have been developed, such as the catalytic carbonylation of substituted anilines with carbon monoxide using palladium(II) catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and safety considerations. The catalytic carbonylation method is preferred in industrial settings due to its higher yields and lower toxicity compared to phosgene-based methods .

Chemical Reactions Analysis

Types of Reactions

N-propylisatoic anhydride undergoes various chemical reactions, including:

Nucleophilic Acyl Substitution: Reacts with nucleophiles such as water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively.

Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Water: Hydrolysis to form carboxylic acids.

Alcohols: Esterification to form esters.

Amines: Amidation to form amides.

Lithium Aluminum Hydride: Reduction to form primary alcohols.

Major Products Formed

Carboxylic Acids: Formed from hydrolysis.

Esters: Formed from esterification with alcohols.

Amides: Formed from amidation with amines.

Primary Alcohols: Formed from reduction.

Scientific Research Applications

N-propylisatoic anhydride has several applications in scientific research:

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-propylisatoic anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive towards nucleophiles, leading to the formation of various products depending on the nucleophile used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Reactivity :

- PEMA copolymerizes with MA with reactivity ratios $ r1 = 0.35 $ and $ r2 = 0.43 $, yielding a product with random monomer distribution ($ r1r2 = 0.15 $) .

- In contrast, maleic anhydride itself is highly reactive in Diels-Alder reactions and copolymerizations (e.g., with styrene to form SMA copolymers) due to its electron-deficient double bond .

Phthalic Anhydride

Structure and Reactivity :

- Phthalic anhydride, an aromatic dicarboxylic anhydride, undergoes hydrolysis to phthalic acid, unlike PEMA, which retains its phthalimide group during polymerization .

- PEMA’s $ Q $ and $ e $ values (1.4 and 0.51, respectively) align with methacrylate derivatives, indicating moderate resonance stabilization and polarity, whereas phthalic anhydride’s $ Q \approx 0.71 $ reflects lower resonance stability .

Industrial Use :

- Phthalic anhydride is a key component in alkyd resins for coatings and adhesives .

- PEMA-based copolymers are niche materials with applications in biomedical coatings due to their antimicrobial properties .

Acetic Anhydride

Chemical Behavior :

- Acetic anhydride is a small, highly reactive compound used for acetylation reactions. PEMA, being a bulkier molecule, participates in radical copolymerization rather than nucleophilic acyl substitutions .

- PEMA’s melting point (75–77°C) is significantly higher than acetic anhydride’s (-73°C), reflecting differences in molecular symmetry and intermolecular forces .

| Property | PEMA | Acetic Anhydride |

|---|---|---|

| Melting Point | 75–77°C | -73°C |

| Primary Application | Antimicrobial polymers | Acetylation reagent |

Methylsuccinic Anhydride

Physical Properties :

Reactivity :

- Methylsuccinic anhydride is less sterically hindered than PEMA, enabling faster ring-opening reactions with nucleophiles .

Biological Activity

N-propylisatoic anhydride (CAS Number: 57384-38-0) is a chemical compound with potential applications in various fields, including biology and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its anhydride functional group, which makes it highly reactive towards nucleophiles. This reactivity underpins its biological activity, particularly through nucleophilic acyl substitution reactions. The nature of the nucleophile and the reaction conditions dictate the specific molecular targets and pathways involved in these reactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its interactions with biomolecules and potential therapeutic applications. Key areas of research include:

- Antimicrobial Activity : Studies have suggested that derivatives of this compound may exhibit antibacterial properties, making them candidates for further exploration in drug development.

- Cytotoxicity : Research has indicated that certain derivatives can have cytotoxic effects on cancer cell lines, suggesting potential use in oncology.

- Pharmacological Applications : The compound has been explored as a precursor for synthesizing pharmaceutical compounds, particularly those targeting specific biological pathways .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Evaluation

A study evaluated the antibacterial activity of this compound derivatives against Salmonella and E. coli. The results indicated significant antibacterial effects at certain concentrations, supporting the compound's potential as a therapeutic agent .

Case Study 2: Cytotoxic Effects

Research involving human lung fibroblast cell lines demonstrated that this compound derivatives could induce cytotoxic effects, with varying degrees of efficacy depending on the specific structural modifications made to the compound. This suggests that further modification could enhance its therapeutic potential against cancerous cells .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-propylisatoic anhydride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves acylation reactions using propionic acid derivatives. For optimization, employ a factorial experimental design to test variables such as molar ratios, temperature (e.g., 60–100°C), and catalysts. Reaction progress can be monitored via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to detect anhydride carbonyl peaks (~1800 cm⁻¹). Post-synthesis, purify using recrystallization or vacuum distillation, and verify purity via melting point analysis and nuclear magnetic resonance (NMR) spectroscopy .

Q. How can the purity and stability of this compound be assessed under laboratory storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Periodically analyze purity via high-performance liquid chromatography (HPLC) with UV detection at 210–240 nm. Stability is indicated by minimal degradation products over time. For hygroscopic compounds like anhydrides, use inert atmospheres (argon/nitrogen) and desiccants to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C) to confirm molecular structure and substitution patterns.

- Mass spectrometry (MS) for molecular weight validation.

- Titration methods (e.g., acid-base back-titration) to quantify active anhydride groups, similar to grafting ratio analysis in maleated polymers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound across different solvent systems?

- Methodological Answer : Perform kinetic studies in polar aprotic (e.g., dimethylformamide) vs. non-polar (e.g., toluene) solvents. Use in-situ FTIR or Raman spectroscopy to track reaction intermediates. Compare activation energies via Arrhenius plots. Contradictions may arise from solvent-dependent stabilization of transition states or competing side reactions (e.g., hydrolysis in aqueous systems) .

Q. What experimental designs are recommended for studying this compound’s role in copolymerization or crosslinking reactions?

- Methodological Answer : Adopt a penultimate model for copolymerization kinetics, as demonstrated for styrene-maleic anhydride systems. Use monomer feed ratios spanning 0.1–0.9 molar fractions and analyze copolymer composition via elemental analysis or ¹³C NMR. For crosslinking, employ rheological tests (e.g., gel time measurements) and correlate with anhydride concentration .

Q. How can the environmental impact of this compound be evaluated in adsorption or degradation studies?

- Methodological Answer : For adsorption studies, functionalize materials (e.g., cellulose) with this compound and test uptake efficiency for heavy metals (e.g., Ca²⁺, Pb²⁺) via inductively coupled plasma mass spectrometry (ICP-MS). For degradation, use advanced oxidation processes (AOPs) like UV/H₂O₂ and monitor intermediates via liquid chromatography-mass spectrometry (LC-MS) .

Methodological Considerations

- Synthesis Optimization : Reference acylation protocols from acetic anhydride derivatization .

- Analytical Validation : Adapt titration methods from maleic anhydride grafting studies .

- Mechanistic Studies : Apply copolymerization models validated for styrene-maleic anhydride systems .

Note : While direct data on this compound is limited, methodologies from analogous anhydrides (e.g., acetic, maleic) are transferable with adjustments for molecular specificity. Always validate compound-specific parameters (e.g., solubility, reactivity) empirically.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.